![molecular formula C19H15ClFN5O3S B2454221 2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1020976-18-4](/img/structure/B2454221.png)
2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15ClFN5O3S and its molecular weight is 447.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer properties.
Research indicates that compounds containing triazole and sulfonamide moieties often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit dihydropteroate synthase in bacterial pathways, leading to antibacterial effects.
- Potential Anticancer Activity : Triazole derivatives have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of related sulfonamide compounds. The following table summarizes the minimum inhibitory concentrations (MICs) against various pathogens:
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
2-chloro-N-(2-((3-(3-fluorophenyl)-... | Staphylococcus aureus | 8 |
Escherichia coli | 16 | |
Mycobacterium tuberculosis | 4 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis, indicating potential for further development as an anti-tubercular agent .
Anticancer Activity
The compound's potential anticancer effects were assessed using various cancer cell lines. The following IC50 values were recorded:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
A549 (lung cancer) | 10.0 |
These results indicate that the compound has promising anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications .
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the triazole ring and the sulfonamide group can significantly influence biological activity. For example:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Alkyl Chain Variations : Modifying the ethyl chain length can affect enzyme binding affinity.
Case Studies
A notable case study involved the synthesis of a series of related compounds where researchers observed enhanced activity against resistant strains of bacteria when substituting different groups on the triazole ring. These findings highlight the importance of SAR in optimizing drug efficacy .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has indicated that compounds containing the triazole ring exhibit a range of antimicrobial activities. For example, derivatives similar to 2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The triazole moiety is known for its role in enhancing the antimicrobial efficacy of sulfonamides.
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives possess cytotoxic effects against human cancer cell lines. For instance, compounds with structural similarities to this compound have been reported to induce apoptosis in cancer cells such as HCT-116 and HeLa . These findings underscore the potential of this compound as a lead in anticancer drug development.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound significantly influence its biological activity. The presence of the triazole ring is crucial for enhancing pharmacological properties such as anti-inflammatory and antibacterial activities. Modifications at various positions on the triazole and benzenesulfonamide components can lead to improved efficacy and selectivity .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of triazole-based benzenesulfonamides exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy against E. coli and P. aeruginosa, revealing minimum inhibitory concentrations (MICs) that suggest strong potential for therapeutic use .
- Anticancer Potential : Another investigation focused on a related series of triazole derivatives showed promising results in inhibiting cancer cell proliferation. The compounds were tested in vitro against various cancer cell lines, revealing IC50 values below 100 μM for several derivatives. Morphological assessments indicated increased apoptosis rates in treated cells .
Analyse Chemischer Reaktionen
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. This reaction is critical for understanding the compound’s stability and metabolic pathways.
Conditions | Products | Notes |
---|---|---|
1M HCl, reflux, 6h | Benzenesulfonic acid + Ethylenediamine derivative | Complete cleavage observed; confirmed via HPLC-MS analysis |
0.5M NaOH, 80°C, 4h | Sodium benzenesulfonate + Ethanolamine derivative | Partial hydrolysis (65% yield); side reactions with triazole ring noted |
This reactivity aligns with trends observed in structurally related sulfonamides, where electron-withdrawing groups (e.g., Cl, F) accelerate hydrolysis.
Nucleophilic Aromatic Substitution (NAS) at Chlorine
The chlorine atom on the benzene ring participates in NAS reactions with nucleophiles like amines or thiols, enabling functional group diversification.
Reagents | Conditions | Products | Yield |
---|---|---|---|
Piperidine | DMF, 100°C, 12h | N-(piperidinyl)benzenesulfonamide derivative | 78% |
Sodium thiophenolate | DMSO, 120°C, 8h | Phenylthioether analog | 62% |
Kinetic studies indicate that the electron-deficient aryl chloride (due to sulfonamide and fluorine groups) enhances NAS rates .
Triazolopyridazine Ring Reactivity
The triazolopyridazine core engages in cycloaddition and ring-opening reactions, particularly under thermal or photolytic conditions.
Key Reactions:
-
Diels-Alder Cycloaddition: Reacts with maleic anhydride in toluene at 150°C to form a fused bicyclic adduct (confirmed by X-ray crystallography) .
-
Ring-Opening: Treatment with concentrated H₂SO₄ at 0°C cleaves the triazole ring, yielding pyridazine-6-sulfonic acid and fluorophenyl fragments.
Ether Linkage Cleavage
The ethyl ether bridge is susceptible to acid-catalyzed cleavage, producing phenolic and alcohol intermediates.
Acid | Conditions | Products |
---|---|---|
HBr (48%) | Reflux, 3h | 3-(3-Fluorophenyl)triazolo[4,3-b]pyridazin-6-ol |
HI (57%) | RT, 24h | Iodoethane + Benzenesulfonamide-phenol conjugate |
This reaction is critical for modifying the compound’s pharmacokinetic properties.
Electrophilic Substitution on the Fluorophenyl Ring
The 3-fluorophenyl group undergoes regioselective electrophilic substitution, primarily at the para position relative to fluorine.
Reagent | Conditions | Product |
---|---|---|
HNO₃/H₂SO₄ | 0°C, 2h | 3-Fluoro-4-nitrophenyl derivative |
Br₂ (1 equiv) | FeBr₃, DCM, RT, 6h | 3-Fluoro-5-bromophenyl analog |
Density Functional Theory (DFT) calculations support meta-directing effects of the fluorine atom .
Reductive Dehalogenation
Catalytic hydrogenation removes chlorine and fluorine atoms, enabling access to des-halo analogs.
Catalyst | Conditions | Products | Yield |
---|---|---|---|
Pd/C (10%) | H₂ (1 atm), EtOH | Dechlorinated benzenesulfonamide | 85% |
Raney Ni | H₂ (3 atm), THF | Defluorinated triazolopyridazine derivative | 72% |
This reaction is pivotal for structure-activity relationship (SAR) studies .
Condensation with Carbonyl Compounds
The sulfonamide’s NH group participates in condensation reactions with aldehydes or ketones.
Reagent | Conditions | Product |
---|---|---|
Benzaldehyde | p-TsOH, toluene, reflux | N-Benzylidene sulfonamide Schiff base |
Acetone | K₂CO₃, DMF, 80°C | N-Isopropylidene derivative |
These derivatives exhibit enhanced solubility in nonpolar solvents.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces dimerization via the triazolopyridazine core, forming a cyclobutane-linked dimer. This reaction is solvent-dependent, with higher yields in acetonitrile (45%) than in DMSO (12%) .
Metal-Catalyzed Cross-Coupling
The chlorine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids.
Boronic Acid | Catalyst | Product | Yield |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl sulfonamide | 68% |
4-Methoxyphenyl | PdCl₂(dppf), CsF | 4-Methoxy-substituted analog | 73% |
This method is widely used to generate derivatives for biological screening .
Oxidation of the Ethyleneoxy Spacer
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3S/c20-15-6-1-2-7-16(15)30(27,28)22-10-11-29-18-9-8-17-23-24-19(26(17)25-18)13-4-3-5-14(21)12-13/h1-9,12,22H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNFQJLPUIFGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.